Computed Physicochemical Profile of the Target Compound Versus the Des‑butyryl Acetyl Analog
Comparison of the computed XLogP3‑AA values for the target compound (butyryl chain, C₄) and its hypothetical des‑butyryl acetyl analog (C₂ chain) reveals a lipophilicity difference of approximately 1.2 log units, driven by two additional methylene groups in the butyryl substituent [1]. The target compound has an XLogP3‑AA of 3.7, a molecular weight of 399.5 g mol⁻¹, and five hydrogen‑bond acceptors; the acetyl analog (not directly measured but predicted from the same algorithm) would be expected to exhibit an XLogP3‑AA near 2.5 and a molecular weight of 371.4 g mol⁻¹ [1][2]. This shift places the target compound closer to the optimal lipophilicity range (XLogP ≈ 3–5) for passive membrane permeability while remaining below the 500 Da molecular‑weight threshold commonly associated with oral bioavailability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.7; MW = 399.5 g mol⁻¹ |
| Comparator Or Baseline | Hypothetical acetyl analog: XLogP3‑AA ≈ 2.5; MW = 371.4 g mol⁻¹ (predicted) |
| Quantified Difference | ΔXLogP ≈ +1.2; ΔMW = +28.1 g mol⁻¹ |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem); acetyl analog structure derived from PubChem CID 7109171 by truncating the butyryl chain |
Why This Matters
The higher lipophilicity of the butyryl derivative is likely to enhance passive membrane permeability relative to shorter‑chain analogs, a critical parameter for intracellular target engagement in cell‑based assays.
- [1] PubChem. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)butanamide. CID 7109171. https://pubchem.ncbi.nlm.nih.gov/compound/448208-21-7 (accessed 2026‑04‑28). View Source
- [2] PubChem. N-acetyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)benzenesulfonamide. CID 7109170 (hypothetical acetyl analog). https://pubchem.ncbi.nlm.nih.gov/compound/7109170 (accessed 2026‑04‑28). View Source
